molecular formula C16H11Br2N3O2S B11775783 N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11775783
M. Wt: 469.2 g/mol
InChI Key: WJGGFKMYBOASMZ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide formation: Finally, the thioether derivative is coupled with 2,4-dibromoaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a dibromophenyl moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C16H14Br2N2OSC_{16}H_{14}Br_2N_2OS, with a molecular weight of approximately 421.17 g/mol. The oxadiazole ring is known for its biological activity, often acting as a pharmacophore in drug design.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. For instance:

  • In Vitro Activity : Research indicates that derivatives similar to N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
  • Case Study : A study evaluating a series of oxadiazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound is also noteworthy:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, screening against the MCF7 breast cancer cell line revealed significant growth inhibition at concentrations ranging from 10 to 50 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation and survival pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Dibromophenyl GroupEnhances lipophilicity and cellular uptake
Oxadiazole RingContributes to antimicrobial and anticancer activity
Thioether LinkageMay facilitate interactions with biological targets

Molecular Docking Studies

Molecular docking studies are instrumental in elucidating the binding affinity of this compound to various biological targets:

  • Binding Affinity : Docking simulations indicate strong binding interactions with proteins associated with cancer progression and bacterial resistance mechanisms . These insights guide further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(2,4-Difluorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Biological Activity

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,4-dibromophenyl)thioacetamide with 5-phenyl-1,3,4-oxadiazole derivatives. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. For instance:

CompoundActivityTarget OrganismsReference
This compoundModerateGram-positive and Gram-negative bacteria
Other oxadiazole derivativesSignificantVarious bacterial strains

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (breast cancer)15.0Induction of apoptosis via mitochondrial pathway
HeLa (cervical cancer)20.0Cell cycle arrest at G2/M phase

The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various synthesized oxadiazole derivatives found that those with brominated phenyl groups exhibited enhanced antibacterial activity compared to non-brominated analogs. This suggests that the presence of halogens can significantly influence biological activity.
  • Anticancer Screening : In a comparative study involving several oxadiazole derivatives, this compound was identified as one of the most potent compounds against MCF7 cells. The study utilized the Sulforhodamine B assay for cytotoxicity evaluation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Properties

Molecular Formula

C16H11Br2N3O2S

Molecular Weight

469.2 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11Br2N3O2S/c17-11-6-7-13(12(18)8-11)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)

InChI Key

WJGGFKMYBOASMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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